{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methoxyphenyl)methanone
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Overview
Description
- This compound belongs to the class of indole derivatives, which are aromatic heterocyclic compounds containing the indole nucleus.
- The indole scaffold is found in various synthetic drug molecules and natural products.
- Physically, indole derivatives are crystalline and colorless, often with specific odors.
- The compound’s structure consists of a triazole ring (1,2,4-triazole) fused to an indole moiety.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves combining an indole derivative with a triazole precursor. Specific synthetic routes may vary, but one common approach is via a multistep process.
Reaction Conditions: Reactions typically involve nucleophilic substitution, condensation, and cyclization steps.
Industrial Production: While industrial-scale production methods may not be widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions due to its indole and triazole moieties.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as building blocks for drug discovery and organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antiviral, anti-inflammatory).
Medicine: May exhibit pharmacological effects (requires further research).
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other indole-triazole hybrids.
Similar Compounds: Explore related structures (e.g., other indole derivatives, triazoles).
Remember that this compound’s detailed research and applications may require further investigation.
Properties
Molecular Formula |
C23H21N5O3 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[5-[(2-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]methanone |
InChI |
InChI=1S/C23H21N5O3/c1-30-19-10-5-8-16(13-19)22(29)28-23(25-15-17-7-3-4-11-20(17)31-2)26-21(27-28)18-9-6-12-24-14-18/h3-14H,15H2,1-2H3,(H,25,26,27) |
InChI Key |
HDIKHQMEHCRVOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
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